Cas no 1483-71-2 (1H-Indene-1,3(2H)-dione,2-(2-oxo-2-phenylethyl)-2-phenyl-)

1H-Indene-1,3(2H)-dione,2-(2-oxo-2-phenylethyl)-2-phenyl- structure
1483-71-2 structure
Product name:1H-Indene-1,3(2H)-dione,2-(2-oxo-2-phenylethyl)-2-phenyl-
CAS No:1483-71-2
MF:C23H16O3
MW:340.37134
CID:206149
PubChem ID:267432

1H-Indene-1,3(2H)-dione,2-(2-oxo-2-phenylethyl)-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1,3(2H)-dione,2-(2-oxo-2-phenylethyl)-2-phenyl-
    • 2-phenacyl-2-phenylindene-1,3-dione
    • 2-(2-oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione
    • 2-Phenyl-2-phenacyl-1,3-indandion
    • 2-Phenyl-2-phenacyl-indandion-(1.3)
    • AC1L6I5S
    • AC1Q5GZD
    • AC1Q6JSB
    • AmbscL19
    • AR-1C6943
    • CTK4C5787
    • LTRi-427
    • NSC106667
    • 2-(BENZOYLMETHYL)-2-PHENYL-1,3-INDANDIONE
    • 2-phenacyl-2-phenylindan-1,3-dione
    • 1483-71-2
    • NSC-106667
    • DTXSID50295989
    • AKOS024324347
    • Inchi: InChI=1S/C23H16O3/c24-20(16-9-3-1-4-10-16)15-23(17-11-5-2-6-12-17)21(25)18-13-7-8-14-19(18)22(23)26/h1-14H,15H2
    • InChI Key: RMDJHCGTHAGOQD-UHFFFAOYSA-N
    • SMILES: C1C=CC(C(CC2(C(=O)C3=CC=CC=C3C2=O)C2C=CC=CC=2)=O)=CC=1

Computed Properties

  • Exact Mass: 340.10998
  • Monoisotopic Mass: 340.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2Ų
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.255
  • Boiling Point: 545.5°Cat760mmHg
  • Flash Point: 236.1°C
  • Refractive Index: 1.637
  • PSA: 51.21
  • LogP: 4.27660

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